![molecular formula C22H25N3O4S B3297569 2-ethoxy-5-isopropyl-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 895802-90-1](/img/structure/B3297569.png)
2-ethoxy-5-isopropyl-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide
Overview
Description
2-ethoxy-5-isopropyl-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide is a novel sulfonamide derivative that has received significant attention from the scientific community due to its potential applications in drug discovery and development. This compound is a promising candidate for the treatment of various diseases, including cancer, inflammation, and cardiovascular disorders.
Mechanism of Action
The mechanism of action of 2-ethoxy-5-isopropyl-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide involves the inhibition of specific enzymes or receptors involved in disease progression. This compound has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation and survival. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-ethoxy-5-isopropyl-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide has been shown to have significant biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory effects in animal models of inflammation. This compound has also been shown to have cardiovascular effects, including the reduction of blood pressure and the improvement of endothelial function.
Advantages and Limitations for Lab Experiments
The advantages of using 2-ethoxy-5-isopropyl-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide in lab experiments include its high potency and selectivity for specific targets. Additionally, this compound has shown promising results in preclinical studies, making it a promising candidate for further development. The limitations of using this compound in lab experiments include its relatively complex synthesis method and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research and development of 2-ethoxy-5-isopropyl-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide. These include further studies to determine its safety and efficacy in humans, the development of new synthetic methods to improve its yield and purity, and the identification of new targets for this compound. Additionally, this compound could be further modified to improve its pharmacokinetic properties, such as its bioavailability and half-life. Overall, 2-ethoxy-5-isopropyl-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide is a promising candidate for the treatment of various diseases, and further research is needed to fully explore its potential.
Scientific Research Applications
2-ethoxy-5-isopropyl-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide has been extensively studied for its potential applications in drug discovery and development. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and cardiovascular disorders.
properties
IUPAC Name |
2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-propan-2-ylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-5-29-20-11-9-16(15(2)3)14-21(20)30(26,27)25-18-8-6-7-17(13-18)19-10-12-22(28-4)24-23-19/h6-15,25H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQTUNJTZZMJGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-(propan-2-yl)benzene-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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